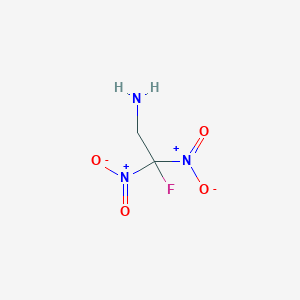
4-Bromo-2,3,5,6-tetrafluorobenzonitrilo
Descripción general
Descripción
4-Bromo-2,3,5,6-tetrafluorobenzonitrile (4-Br-TFB) is a versatile chemical compound with numerous applications in scientific research and laboratory experiments. It is a colorless liquid with a low boiling point and a high vapor pressure. 4-Br-TFB is a halogenated aromatic compound with a molecular weight of 256.9 g/mol and a melting point of -72 °C. It has been used in a variety of studies, ranging from pharmaceuticals to nanomaterials.
Aplicaciones Científicas De Investigación
Bloque de construcción fluorado
“4-Bromo-2,3,5,6-tetrafluorobenzonitrilo” is a polyfluoroarene, which is an aryl fluorinated building block . Puede utilizarse en la síntesis de diversas moléculas complejas debido a sus propiedades únicas.
Cálculos de mecánica cuántica
This compound has been used in quantum mechanical calculations of energies, geometries, and vibrational wave numbers . Estos cálculos son cruciales para comprender las propiedades y el comportamiento de la molécula.
Preparación de reactivos fluoropiridínicos
“this compound” has been used in the preparation of 2,3,5,6-tetrafluoro-pyridylcadmium or 2,3,5,6-tetrafluoropyridylzinc reagent . Estos reactivos son útiles en diversas reacciones químicas.
Reacciones de Suzuki-Miyaura
The compound has been used in palladium-catalyzed Suzuki-Miyaura reactions . Esta reacción es un tipo de reacción de acoplamiento cruzado, que se utiliza para formar enlaces carbono-carbono.
Sustitución nucleofílica regioselectiva
“this compound” has been used in regioselective nucleophilic substitution reactions . Esto permite la sustitución selectiva de un grupo funcional por otro en una posición específica de la molécula.
Interacciones proteína-proteína
The compound can be incorporated into probes used to study protein-protein interactions (PPIs), which are crucial for various cellular processes. Al unir la molécula a una proteína, los investigadores pueden investigar su unión con otras proteínas, proporcionando información sobre posibles dianas farmacológicas y mecanismos de acción.
Safety and Hazards
4-Bromo-2,3,5,6-tetrafluorobenzonitrile is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .
Mecanismo De Acción
Target of Action
4-Bromo-2,3,5,6-tetrafluorobenzonitrile is a polyfluoroarene and an aryl fluorinated building block
Mode of Action
As a fluorinated building block, it may be used in chemical synthesis . The presence of fluorine atoms can significantly alter the chemical properties of the compound, potentially influencing its interaction with targets.
Propiedades
IUPAC Name |
4-bromo-2,3,5,6-tetrafluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrF4N/c8-3-6(11)4(9)2(1-13)5(10)7(3)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJZOKCIEOTPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347328 | |
| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17823-40-4 | |
| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile?
A1: The crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, synthesized from 1,4′-bromoiodobenzene and 4-bromo-2,3,5,6-tetrafluorobenzonitrile, reveals key structural information about the compound. It exists as an orthorhombic crystal in the P212121 space group []. The two phenyl rings in the biphenyl structure are not coplanar but are rotated by 40.6° relative to each other []. This information helps researchers understand how this compound might interact with other molecules and potentially guide further research into its applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide](/img/structure/B96739.png)







